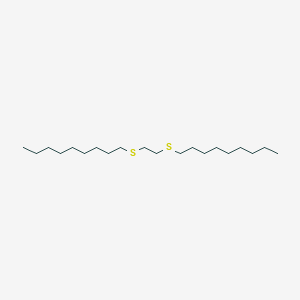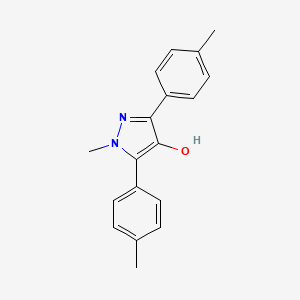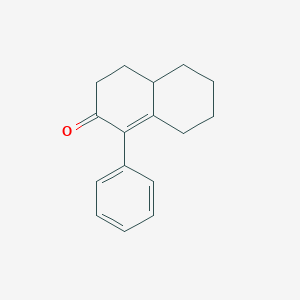methylidene}-1-methylimidazolidine CAS No. 59761-09-0](/img/structure/B14618758.png)
2-{[(4-Methoxyphenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine typically involves multiple steps, starting with the preparation of the imidazolidine ring, followed by the introduction of the methoxyphenyl, sulfanyl, and nitro groups. Common synthetic routes include:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate amine with formaldehyde and a secondary amine under acidic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the imidazolidine ring.
Addition of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and potential therapeutic applications.
属性
CAS 编号 |
59761-09-0 |
|---|---|
分子式 |
C12H15N3O3S |
分子量 |
281.33 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C12H15N3O3S/c1-14-8-7-13-11(14)12(15(16)17)19-10-5-3-9(18-2)4-6-10/h3-6,13H,7-8H2,1-2H3 |
InChI 键 |
AATBMSCZTQWDDF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

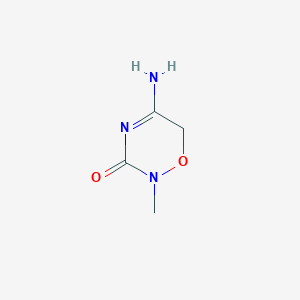

![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
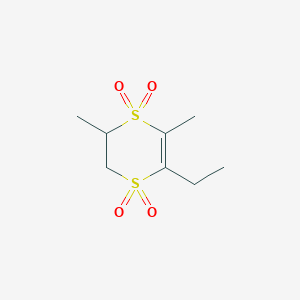
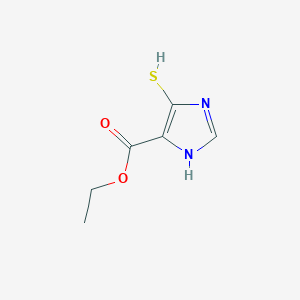
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
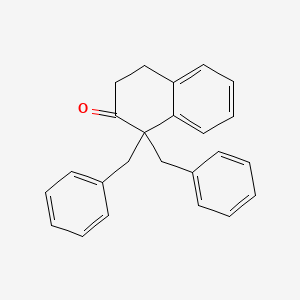
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
